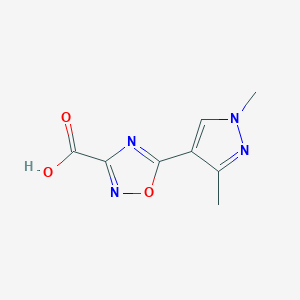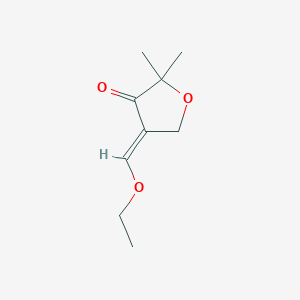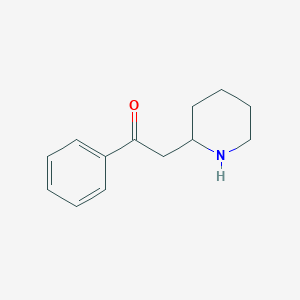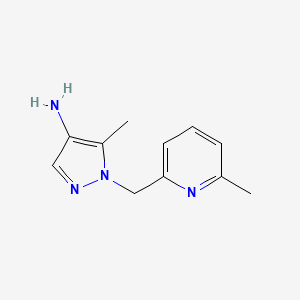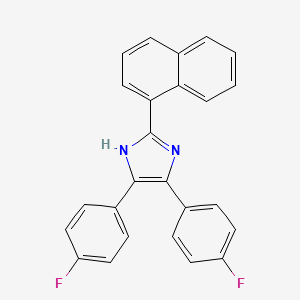
4,5-bis(4-fluorophenyl)-2-(naphthalen-1-yl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-bis(4-fluorophenyl)-2-(naphthalen-1-yl)-1H-imidazole is a synthetic organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure This particular compound is characterized by the presence of two 4-fluorophenyl groups and a naphthalen-1-yl group attached to the imidazole ring
Méthodes De Préparation
The synthesis of 4,5-bis(4-fluorophenyl)-2-(naphthalen-1-yl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a 1,2-diketone with an aldehyde in the presence of an ammonium acetate catalyst.
Introduction of Substituents: The 4-fluorophenyl and naphthalen-1-yl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the substitution process.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.
Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to improve yield and efficiency.
Analyse Des Réactions Chimiques
4,5-bis(4-fluorophenyl)-2-(naphthalen-1-yl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions.
Applications De Recherche Scientifique
4,5-bis(4-fluorophenyl)-2-(naphthalen-1-yl)-1H-imidazole has been explored for various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development. It may exhibit antimicrobial, antifungal, or anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic effects and mechanisms of action in treating various diseases.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4,5-bis(4-fluorophenyl)-2-(naphthalen-1-yl)-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving these targets, leading to various biological outcomes. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
4,5-bis(4-fluorophenyl)-2-(naphthalen-1-yl)-1H-imidazole can be compared with other imidazole derivatives, such as:
4,5-diphenyl-2-(naphthalen-1-yl)-1H-imidazole: Similar structure but lacks the fluorine atoms on the phenyl rings.
4,5-bis(4-chlorophenyl)-2-(naphthalen-1-yl)-1H-imidazole: Contains chlorine atoms instead of fluorine atoms on the phenyl rings.
4,5-bis(4-methylphenyl)-2-(naphthalen-1-yl)-1H-imidazole: Contains methyl groups instead of fluorine atoms on the phenyl rings.
Propriétés
Formule moléculaire |
C25H16F2N2 |
|---|---|
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
4,5-bis(4-fluorophenyl)-2-naphthalen-1-yl-1H-imidazole |
InChI |
InChI=1S/C25H16F2N2/c26-19-12-8-17(9-13-19)23-24(18-10-14-20(27)15-11-18)29-25(28-23)22-7-3-5-16-4-1-2-6-21(16)22/h1-15H,(H,28,29) |
Clé InChI |
ZJLYMMDEGVXSCH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C3=NC(=C(N3)C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


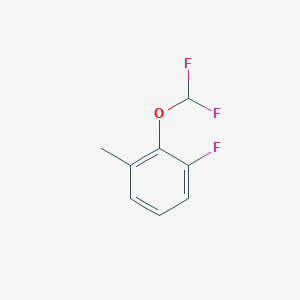
![2-{2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B15239950.png)
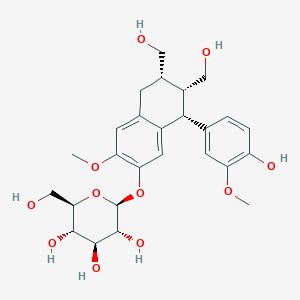
![4-Methyl-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15239963.png)
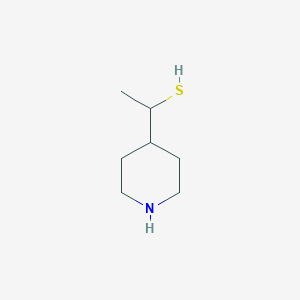
![Benzoxazole, 2-[(difluoromethyl)thio]-](/img/structure/B15239973.png)
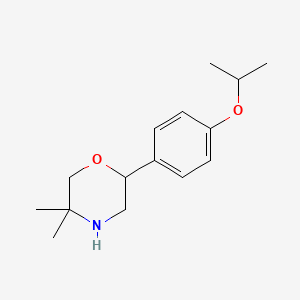
![Benzyl (5-azaspiro[2.4]heptan-7-YL)carbamate](/img/structure/B15239993.png)
amine](/img/structure/B15239994.png)
![N-[2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethyl]thietan-3-amine](/img/structure/B15239998.png)
